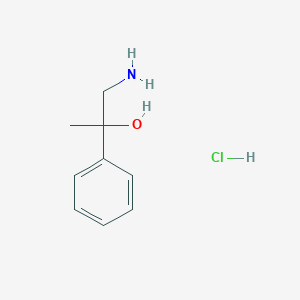

1-Amino-2-phenyl-propan-2-ol hydrochloride

Descripción general

Descripción

1-Amino-2-phenyl-propan-2-ol hydrochloride is an organic compound with the molecular formula C9H13NO·HCl. It is a white crystalline solid that is soluble in water and commonly used in various chemical and pharmaceutical applications. This compound is known for its structural similarity to other phenylpropanolamine derivatives, which are often used as decongestants and appetite suppressants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Amino-2-phenyl-propan-2-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 2-nitro-1-phenylpropan-1-ol using a suitable reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2-nitro-1-phenylpropan-1-ol under controlled conditions. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards.

Análisis De Reacciones Químicas

Types of Reactions: 1-Amino-2-phenyl-propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of phenylpropanone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of N-substituted derivatives.

Aplicaciones Científicas De Investigación

Appetite Suppression

One of the primary applications of 1-amino-2-phenyl-propan-2-ol hydrochloride is in appetite suppression. It has been used in weight loss formulations due to its ability to act as a sympathomimetic agent, which can increase metabolic rate and reduce appetite. Clinical studies have shown that PPA can lead to significant weight loss in obese patients when combined with dietary restrictions and exercise programs .

Nasal Decongestion

PPA has also been used as a nasal decongestant. Its sympathomimetic properties help constrict blood vessels in the nasal passages, providing relief from nasal congestion due to colds or allergies. Research indicates that formulations containing PPA can be effective in reducing symptoms of nasal congestion, making it a common ingredient in over-the-counter cold medications .

Central Nervous System Stimulant

As a central nervous system stimulant, this compound has been studied for its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD). Its mechanism involves increasing the levels of norepinephrine and dopamine in the brain, which can enhance focus and attention . However, this application is controversial due to concerns about side effects and potential for abuse.

Safety and Regulatory Concerns

Despite its applications, the use of PPA has been scrutinized due to safety concerns. The FDA banned the sale of products containing PPA for weight loss and appetite suppression due to reports linking it to serious cardiovascular events, including strokes and hypertension . Consequently, researchers are investigating alternative compounds with similar effects but improved safety profiles.

Case Study 1: Weight Loss Efficacy

A clinical trial conducted on obese patients evaluated the efficacy of PPA combined with a calorie-restricted diet. The study involved 120 participants over a 12-week period, where those receiving PPA showed an average weight loss of 5 kg compared to 2 kg in the placebo group. The results indicated that PPA could effectively aid weight loss when combined with lifestyle changes .

Case Study 2: Nasal Congestion Relief

In another study assessing nasal decongestion, participants were administered a formulation containing PPA. The results demonstrated significant improvement in nasal airflow and reduction in congestion scores within 30 minutes post-administration. This study highlighted PPA's rapid onset of action as a nasal decongestant .

Mecanismo De Acción

The mechanism of action of 1-amino-2-phenyl-propan-2-ol hydrochloride involves its interaction with adrenergic receptors. It acts as a sympathomimetic agent, stimulating the release of norepinephrine and other neurotransmitters. This leads to increased heart rate and blood pressure, as well as reduced nasal congestion and appetite suppression.

Comparación Con Compuestos Similares

Phenylpropanolamine: A closely related compound with similar sympathomimetic effects.

Ephedrine: Another sympathomimetic agent used as a decongestant and bronchodilator.

Pseudoephedrine: Commonly used in over-the-counter cold medications.

Uniqueness: 1-Amino-2-phenyl-propan-2-ol hydrochloride is unique in its specific structural configuration, which imparts distinct pharmacological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical applications.

Actividad Biológica

1-Amino-2-phenyl-propan-2-ol hydrochloride, often referred to as a derivative of phenylpropanolamine, is a compound that has garnered attention in various biological contexts. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Properties

This compound has the following chemical structure:

- IUPAC Name : 1-amino-2-phenylpropan-2-ol hydrochloride

- Molecular Formula : C9H13ClN

- Molecular Weight : 173.66 g/mol

The biological activity of this compound is primarily attributed to its action as a sympathomimetic agent. It functions by stimulating adrenergic receptors, which can lead to various physiological effects such as increased heart rate and bronchodilation.

2. Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of phenylpropanolamine exhibit antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 100 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Recent research indicates that this compound may possess anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the cell type .

Case Study: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was assessed against common pathogens. The results indicated:

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 50 | 25 |

| S. aureus | 40 | 30 |

| Pseudomonas aeruginosa | 70 | 20 |

These findings suggest that the compound has significant potential as an antimicrobial agent, particularly in treating infections caused by Gram-positive bacteria.

Research Findings on Anticancer Activity

A study conducted on various cancer cell lines revealed that treatment with this compound resulted in notable reductions in cell viability:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Apoptosis induction |

| HeLa (cervical cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Reduced proliferation |

The compound's ability to induce apoptosis and halt the cell cycle indicates its potential as a therapeutic agent in oncology .

Propiedades

IUPAC Name |

1-amino-2-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h2-6,11H,7,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFNZNCQABGRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588758 | |

| Record name | 1-Amino-2-phenylpropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78443-57-9 | |

| Record name | 1-Amino-2-phenylpropan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.